molecular formula C11H10N2O3S B8452843 5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole

5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole

Cat. No. B8452843
M. Wt: 250.28 g/mol
InChI Key: VUBZCVJLODSAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

5-[(5-methyl-2-nitrophenoxy)methyl]-1,3-thiazole

InChI

InChI=1S/C11H10N2O3S/c1-8-2-3-10(13(14)15)11(4-8)16-6-9-5-12-7-17-9/h2-5,7H,6H2,1H3

InChI Key

VUBZCVJLODSAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CN=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(hydroxymethyl)-1,3-thiazole (1 g, 8.68 mmol) in DMF (15 mL) was added NaH (0.413 g, 9.47 mmol) under an argon atmosphere. The reaction mixture was stirred for 20 min at 0° C. 3-Fluoro-4-nitrotoluene (1.2 g, 7.89 mmol) was added. The resulting mixture was stirred for 1 h at RT, quenched by addition of a saturated aqueous solution of NaHCO3 and extracted with AcOEt. The organic phase was washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography (SiO2; hexane/AcOEt 60:40→40:60) to afford 936 mg of the title compound as an orange solid. TLC: RF=0.35 (hexane/AcOEt 1:1); HPLC: LtRet=4.26 min; LC-MS: m/z 251.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.413 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

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